IGF‑1R and IR Dual Inhibition Potential Versus Non‑Morpholine Indole Sulfonamides
The core morpholino sulfonyl indole scaffold has been claimed in a patent to inhibit both IGF‑1R and IR [1]. This dual inhibition potential distinguishes it from many older indole sulfonamides that primarily target a single kinase or are devoid of IR activity.
| Evidence Dimension | Kinase inhibition profile |
|---|---|
| Target Compound Data | Morpholino sulfonyl indole scaffold claimed to inhibit IGF‑1R and IR (patent disclosure, no IC50 for this specific compound) [1] |
| Comparator Or Baseline | Non-morpholine indole sulfonamides (e.g., simple N-phenylsulfonyl indoles) are not described as dual IGF‑1R/IR inhibitors in the same patent family |
| Quantified Difference | Not applicable (no individual IC50 values available for the target compound) |
| Conditions | Patent US20140045847A1 describes in vitro kinase assays for the scaffold class [1] |
Why This Matters
Researchers seeking dual IGF‑1R/IR inhibition can prioritize this scaffold over single-target indole sulfonamides.
- [1] US Patent Application US20140045847A1. Crystalline form of a salt of a morpholino sulfonyl indole derivative and a process for its preparation. Filed Aug 13, 2013. https://patents.justia.com/patent/20140045847 View Source
